1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 223.11 g/mol. It is classified as an aminopyrimidine derivative, which is significant in medicinal chemistry due to its potential biological activities. The compound is known for its role in inhibiting specific enzymes, making it a candidate for therapeutic applications.
The synthesis of 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions involving pyrimidine derivatives.
The structure of 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride can be represented as follows:
This notation indicates the presence of both an azetidine ring and a pyrimidine moiety, which are critical for its biological activity.
The compound has a melting point that typically ranges from 200°C to 220°C, although specific data may vary based on purity and synthesis method .
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride can participate in various chemical reactions typical of amines and heterocycles:
These reactions often require careful control of reaction conditions, including pH and temperature, to ensure high yields and minimize side products.
The mechanism of action for 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride primarily involves its interaction with specific enzymes or receptors within biological systems.
Research indicates that similar compounds have shown efficacy in preclinical models, suggesting potential therapeutic roles for this compound in clinical settings .
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is characterized by:
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride has several applications in scientific research:
This azetidine-pyrimidine hybrid represents a pharmaceutically significant chemotype characterized by a constrained three-membered azetidine ring linked to a pyrimidine heterocycle. The dihydrochloride salt form enhances its utility as a synthetic building block or potential pharmacophore in drug discovery campaigns. Its structural features—including the basic amine, hydrogen-bond accepting nitrogen atoms, and conformational restriction—make it valuable for optimizing target interactions and physicochemical properties in bioactive molecule design [1] [7].
Azetidine-pyrimidine hybrids constitute an emerging privileged scaffold in medicinal chemistry due to their balanced physicochemical properties and versatile target engagement capabilities. The azetidine ring provides significant conformational rigidity, which reduces the entropic penalty upon binding to biological targets compared to larger, more flexible ring systems. This rigidity, combined with the hydrogen-bonding capacity of the pyrimidine nitrogen atoms, enables precise molecular recognition across diverse target classes. Notably, these hybrids demonstrate improved metabolic stability over traditional imidazole-containing compounds, as the saturated azetidine ring is less susceptible to oxidative metabolism [3] [5].
In kinase inhibitor development, azetidine-containing scaffolds have demonstrated enhanced selectivity profiles. For example, ROCK2 inhibitors featuring azetidine cores show improved central nervous system (CNS) penetration for treating neurological disorders and cerebral cavernous malformations. The compact scaffold facilitates blood-brain barrier permeability while maintaining potency against challenging targets [3]. Similarly, JAK kinase inhibitors incorporating pyrimidine-azetidine motifs exhibit optimized pharmacokinetic properties, including reduced efflux ratios and improved solubility profiles, addressing limitations observed with earlier chemotypes [5].
Table 1: Structural Features and Biological Advantages of Azetidine-Pyrimidine Hybrids
Structural Feature | Physicochemical Contribution | Biological Advantage |
---|---|---|
Azetidine ring | Reduced rotatable bond count | Enhanced target binding efficiency |
Pyrimidine nitrogen atoms | Hydrogen-bond acceptance | Improved target specificity |
Basic amine functionality | Increased water solubility | Enhanced bioavailability |
Ring constraint | Molecular preorganization | Reduced entropic penalty upon binding |
Hybrid heterocyclic system | Balanced logP/logD | Improved membrane permeability |
The electronic profile of the pyrimidine ring allows for π-stacking interactions with aromatic residues in enzyme binding pockets, while the azetidine nitrogen can serve as a hydrogen bond acceptor or participate in salt bridge formation. This dual functionality is exemplified in BCL6 inhibitors, where scaffold rigidification through azetidine incorporation reduced topological polar surface area (TPSA) while maintaining aqueous solubility—a critical optimization parameter for achieving cellular potency and in vivo exposure [4]. Computational analyses of 1-(pyrimidinyl)azetidin-3-amine derivatives predict favorable drug-likeness parameters, including moderate logP values (typically 0.5-2.5) and TPSA values (approximately 50-70 Ų), positioning them within optimal ranges for oral bioavailability [7] [8].
The evolution from imidazole-containing histamine receptor ligands to advanced non-imidazole scaffolds represents a significant chapter in medicinal chemistry. Early histaminergic agents universally featured the imidazole ring, which conferred potent target binding but introduced significant off-target effects and metabolic liabilities. The imidazole moiety exhibited heme-mediated metabolism via cytochrome P450 enzymes, unpredictable hERG channel interactions, and pH-dependent pharmacokinetics due to its acidic proton [3].
The discovery of azetidine-based scaffolds marked a turning point in histamine receptor modulator design. Azetidines offered several advantages: (1) They eliminated the undesirable pharmacokinetic properties of imidazoles; (2) Their increased sp³ character improved solubility profiles; (3) The ring geometry provided optimal vectoring of substituents for receptor engagement. The 1-(pyrimidin-2-yl)azetidin-3-amine core emerged as a particularly promising scaffold due to its synthetic accessibility and balanced properties. Pyrimidine provided complementary hydrogen-bonding capacity to replace imidazole's pharmacophore features while avoiding its metabolic pitfalls [5].
Table 2: Key Milestones in Non-Imidazole Histamine Modulator Development
Era | Scaffold Class | Representative Compound | Advancement | Limitations Addressed |
---|---|---|---|---|
1980s-1990s | Imidazole derivatives | Cimetidine | First H₂ antagonists | N/A (Foundational) |
Late 1990s | Aminoalkyl furans | Ranitidine | Reduced drug interactions | CYP inhibition |
Early 2000s | Piperidine-pyrimidines | - | Eliminated imidazole | hERG inhibition |
2010s | Azetidine-pyrimidines | Contemporary derivatives | Enhanced selectivity and solubility | Metabolic instability, BBB penetration |
The strategic shift toward saturated heterocycles gained momentum with the observation that azetidine-containing compounds exhibited superior CNS penetration compared to piperidine analogs. This property was leveraged in the design of brain-penetrant ROCK2 inhibitors for CNS disorders, where the 1-(pyrimidin-2-yl)azetidin-3-amine scaffold demonstrated enhanced blood-brain barrier permeability relative to bulkier scaffolds [3]. Contemporary optimization efforts focus on fine-tuning substituent patterns on both the pyrimidine and azetidine rings to optimize target affinity while maintaining favorable physicochemical properties. The dihydrochloride salt form of 1-(pyrimidin-2-yl)azetidin-3-amine has emerged as a versatile building block in these campaigns, facilitating rapid analog synthesis for structure-activity relationship studies [7].
Salt formation represents a critical strategy for optimizing the pharmaceutical properties of active compounds containing ionizable functional groups. For 1-(pyrimidin-2-yl)azetidin-3-amine, conversion to its dihydrochloride salt substantially enhances key properties relevant to drug development. The basic amine group (pKa ~9-10) readily accepts protons to form stable crystalline salts that significantly improve water solubility—a crucial factor for oral absorption and dissolution kinetics. The dihydrochloride salt form typically exhibits >10-fold higher aqueous solubility compared to the free base across physiologically relevant pH ranges [1] [7].
The crystalline nature of the dihydrochloride salt confers advantages in manufacturing and formulation. It typically displays higher melting points and improved thermal stability relative to the free base, facilitating processing during solid dosage form manufacturing. Additionally, the enhanced crystallinity often translates to superior storage stability by reducing hygroscopicity and oxidative degradation pathways. These properties are particularly valuable for maintaining batch-to-batch consistency in large-scale production [3].
Table 3: Comparative Properties of Free Base vs. Dihydrochloride Salt Forms
Property | Free Base | Dihydrochloride Salt | Pharmaceutical Impact |
---|---|---|---|
Aqueous solubility (pH 6.8) | <1 mg/mL | >50 mg/mL | Enhanced dissolution and absorption |
Crystalline character | Amorphous/low crystallinity | Well-defined crystals | Improved purification and stability |
Hygroscopicity | Often high | Reduced | Better processing characteristics |
Melting point | ~120-140°C (decomposes) | >200°C | Thermal stability during manufacturing |
Bioavailability (oral) | Variable, often low | Consistent, enhanced | Predictable pharmacokinetics |
The counterion effect extends beyond solubility to influence membrane permeability. While excessive ionization can limit passive diffusion, the balanced di-protonation of 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride creates favorable conditions for absorption in the gastrointestinal tract. The compound maintains sufficient lipophilicity for membrane partitioning while the salt form ensures rapid dissolution in gastric fluids. This balance is critical for achieving optimal oral bioavailability, as demonstrated in pharmacokinetic studies of structurally similar kinase inhibitors where salt formation increased bioavailability from <10% to >30% [1] [3] [7].
For CNS-targeted applications, the dihydrochloride salt formulation offers additional advantages. While the ionized form might theoretically limit brain penetration, the enhanced systemic exposure from improved absorption often compensates by providing higher plasma concentrations available for CNS partitioning. This effect is particularly relevant for azetidine-containing compounds, which demonstrate favorable passive diffusion despite moderate ionization due to their low molecular weight and constrained structure [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1